α-Methylen-γ-Butyrolacton

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Tulipalin A hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Tulipalin A übt seine Wirkung durch die Umwandlung von 6-Tuliposid A durch Tuliposid-umwandelndes Enzym aus . Dieses Enzym katalysiert eine intramolekulare Transveresterungsreaktion, die zur Bildung von Tulipalin A führt . Die Verbindung dient als Abwehrstoff in Pflanzen und zeigt antimikrobielle und insektizide Aktivität .

Wirkmechanismus

Target of Action

Alpha-Methylene-Gamma-Butyrolactone, also known as Tulipalin A, is a naturally occurring compound found in certain flowers such as tulips and alstroemerias . It is a sesquiterpene lactone and is considered a cyclic analog of the most common vinyl monomer, methyl methacrylate (MMA) . The primary targets of Tulipalin A are immune cells, such as Jurkat T cells .

Mode of Action

Tulipalin A is a causative allergen that induces allergic contact dermatitis . It affects the function of immune cells at low doses

Result of Action

The primary known effect of Tulipalin A is the induction of allergic contact dermatitis . This is a type of skin inflammation that occurs when the skin comes into contact with certain substances. In the case of Tulipalin A, this can lead to a condition known as ‘tulip fingers’ in individuals who are commonly exposed to it, such as florists .

Biochemische Analyse

Biochemical Properties

Alpha-Methylene-gamma-butyrolactone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with glutathione S-transferase, an enzyme involved in detoxification processes. Alpha-Methylene-gamma-butyrolactone binds to the active site of this enzyme, inhibiting its activity and leading to the accumulation of toxic substances within the cell. Additionally, alpha-Methylene-gamma-butyrolactone has been shown to interact with thiol-containing proteins, forming covalent bonds that can alter protein function and stability .

Cellular Effects

Alpha-Methylene-gamma-butyrolactone exerts various effects on different types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis, a programmed cell death mechanism. This effect is mediated through the activation of caspases, a family of proteases that play a crucial role in the execution of apoptosis. Furthermore, alpha-Methylene-gamma-butyrolactone influences cell signaling pathways, such as the NF-κB pathway, which is involved in inflammation and immune responses. By inhibiting this pathway, alpha-Methylene-gamma-butyrolactone can reduce inflammation and modulate immune function .

Molecular Mechanism

The molecular mechanism of action of alpha-Methylene-gamma-butyrolactone involves several key processes. At the molecular level, it binds to specific biomolecules, such as enzymes and proteins, through covalent interactions. This binding can lead to enzyme inhibition or activation, depending on the target molecule. For example, alpha-Methylene-gamma-butyrolactone inhibits the activity of glutathione S-transferase by forming a covalent bond with the enzyme’s active site. Additionally, alpha-Methylene-gamma-butyrolactone can modulate gene expression by interacting with transcription factors and altering their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of alpha-Methylene-gamma-butyrolactone can change over time. The compound’s stability and degradation are important factors to consider. Alpha-Methylene-gamma-butyrolactone is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and oxygen. Long-term studies have shown that prolonged exposure to alpha-Methylene-gamma-butyrolactone can lead to changes in cellular function, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of alpha-Methylene-gamma-butyrolactone vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as anti-inflammatory and anticancer activities. At high doses, alpha-Methylene-gamma-butyrolactone can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level must be reached for the compound to exert its biological activity. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

Alpha-Methylene-gamma-butyrolactone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a key role in the metabolism of various xenobiotics. The compound can be metabolized through oxidation and conjugation reactions, leading to the formation of metabolites that can be excreted from the body. Additionally, alpha-Methylene-gamma-butyrolactone can affect metabolic flux and alter the levels of certain metabolites, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, alpha-Methylene-gamma-butyrolactone is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes and within different cellular compartments. The compound’s localization and accumulation can be influenced by factors such as pH and the presence of specific transporters. Understanding the transport and distribution of alpha-Methylene-gamma-butyrolactone is essential for optimizing its therapeutic applications .

Subcellular Localization

The subcellular localization of alpha-Methylene-gamma-butyrolactone can impact its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, alpha-Methylene-gamma-butyrolactone can accumulate in the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the compound’s localization within the nucleus can affect gene expression and cellular responses to stress .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Tulipalin A kann durch die enzymatische Umwandlung seines Vorläufers, 6-Tuliposid A, unter Verwendung von Tuliposid-umwandelndem Enzym synthetisiert werden . Dieser einstufige enzymatische Prozess beinhaltet die Verwendung von Tulpenbiomassematerialien und gilt als umweltfreundlich . Die Reaktion wird typischerweise bei Raumtemperatur durchgeführt und innerhalb weniger Stunden abgeschlossen .

Industrielle Produktionsverfahren

Die industrielle Produktion von Tulipalin A ist derzeit aufgrund wirtschaftlicher und volumengemäßiger Einschränkungen begrenzt . Die traditionelle Extraktion aus Tulpen ist wirtschaftlich nicht praktikabel, und chemische Prozesse sind aufgrund hoher Kosten und Kohlenstoffintensität nicht realisierbar . Kürzlich erzielte Fortschritte in der fermentativen Produktion bieten eine nachhaltige Alternative, die die Leistung von Polymeren wie Polymethylmethacrylat verbessert .

Chemische Reaktionsanalyse

Arten von Reaktionen

Tulipalin A durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um verschiedene Produkte zu bilden.

Reduktion: Reduktionsreaktionen können seine Struktur verändern.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen einführen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und Nucleophile. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zur Bildung von Carbonsäuren führen, während Reduktion Alkohole ergeben kann.

Analyse Chemischer Reaktionen

Types of Reactions

Tulipalin A undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products.

Reduction: Reduction reactions can modify its structure.

Substitution: Substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Tulipalin B: Ein weiteres α-Methylen-γ-Butyrolacton mit ähnlichen antimikrobiellen Eigenschaften.

Methylmethacrylat: Ein petrochemisch gewonnenes Monomer, das in der Polymerproduktion verwendet wird, aber weniger nachhaltig als Tulipalin A.

Einzigartigkeit

Tulipalin A ist einzigartig aufgrund seines natürlichen Vorkommens und seines Potenzials für eine nachhaltige Produktion. Seine Fähigkeit, petrochemisch gewonnene Monomere in der Polymerproduktion zu ersetzen, macht es zu einer wertvollen Verbindung für die Entwicklung umweltfreundlicher Materialien .

Eigenschaften

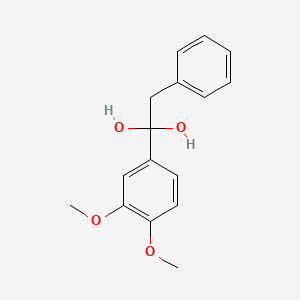

IUPAC Name |

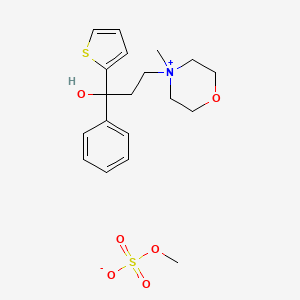

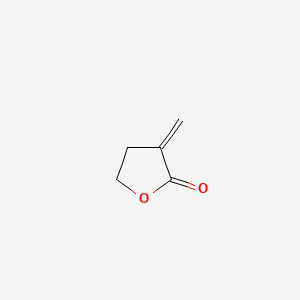

3-methylideneoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c1-4-2-3-7-5(4)6/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSLDEZOOOSBFGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

70748-25-3 | |

| Record name | 2(3H)-Furanone, dihydro-3-methylene-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70748-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2074663 | |

| Record name | 2(3H)-Furanone, dihydro-3-methylene- ( | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

547-65-9 | |

| Record name | Tulipalin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=547-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Methylene butyrolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tulipalin A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=205367 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(3H)-Furanone, dihydro-3-methylene- ( | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alpha-methylene-γ-butyrolactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.120 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-METHYLENE BUTYROLACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/362Y256BOL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3r,4r,4ar,6as,8r,9r,11as,11bs)-3,9-dihydroxy-4-(hydroxymethyl)-4,11b-dimethyltetradecahydro-8,11a-methanocyclohepta[a]naphthalen-9-yl]methyl glycinate hydrochloride(1:1)](/img/structure/B1223087.png)

![3-Methyl-2-[2-(4-methyl-5-thiazolyl)ethylthio]-4-quinazolinone](/img/structure/B1223092.png)

![2-Methoxy-6-[[(1-methylbenzimidazol-2-yl)amino]methyl]phenol](/img/structure/B1223093.png)

![N-[2-(1-cyclohexenyl)ethyl]-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide](/img/structure/B1223095.png)

![2-(5,7-Dimethyl-3-phenyl-6-pyrazolo[1,5-a]pyrimidinyl)acetic acid ethyl ester](/img/structure/B1223097.png)